molecular formula C9H16O B147574 3,3,5-Trimethylcyclohexanone CAS No. 873-94-9

3,3,5-Trimethylcyclohexanone

Cat. No.: B147574
CAS No.: 873-94-9
M. Wt: 140.22 g/mol
InChI Key: POSWICCRDBKBMH-UHFFFAOYSA-N
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Description

3,3,5-Trimethylcyclohexanone, also known as dihydroisophorone, is an organic compound with the molecular formula C9H16O. It is a colorless liquid with a characteristic odor and is used in various industrial applications. This compound is a derivative of cyclohexanone, where three methyl groups are attached to the cyclohexane ring at positions 3 and 5 .

Mechanism of Action

Target of Action

It is used as a reactant in the selective catalytic hydrogenation of organic compounds in supercritical fluids .

Mode of Action

It is known to be used as a raw material for chemical syntheses, such as a monomer for specialty polycarbonate (Apec®) and peroxides used as polymerization initiators .

Biochemical Pathways

As a reactant in chemical syntheses, it likely participates in various reactions and pathways depending on the specific context of its use .

Pharmacokinetics

Its molecular weight is 1402227 , which may influence its absorption and distribution. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

As a reactant in chemical syntheses, its effects would likely depend on the specific reactions and compounds it is used with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,3,5-Trimethylcyclohexanone. For instance, it has been found that cyclohexanone and this compound can migrate from plastic-based feeding equipment into human milk . This suggests that the material and conditions of the environment in which this compound is used can impact its behavior and effects.

Biochemical Analysis

Biochemical Properties

3,3,5-Trimethylcyclohexanone plays a significant role in biochemical reactions, particularly in the selective catalytic hydrogenation of organic compounds. It interacts with various enzymes and proteins, such as RANEY® nickel catalysts, which facilitate its conversion from isophorone . The nature of these interactions involves the reduction of double bonds in isophorone, leading to the formation of this compound with high selectivity and yield .

Cellular Effects

The effects of this compound on cellular processes are not extensively documented. Studies have shown that it can accumulate in biological samples, such as human milk, when exposed to plastic-based feeding equipment This accumulation suggests potential interactions with cellular components, possibly affecting cell signaling pathways and gene expression

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. For instance, its interaction with RANEY® nickel catalysts involves the adsorption of the compound onto the catalyst surface, followed by hydrogenation reactions that convert isophorone to this compound . These interactions highlight the compound’s role in enzyme-mediated reduction processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound can accumulate in biological samples, such as human milk, over prolonged exposure periods This accumulation indicates that the compound is relatively stable and can persist in biological systems, potentially leading to long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the compound can accumulate in biological samples, suggesting that higher dosages may lead to increased accumulation and potential toxic effects

Metabolic Pathways

This compound is involved in metabolic pathways related to the hydrogenation of organic compounds. It is synthesized from isophorone through selective catalytic hydrogenation, a process mediated by RANEY® nickel catalysts . The compound’s involvement in these pathways highlights its role in the reduction of double bonds and the formation of saturated cyclic compounds.

Transport and Distribution

Its accumulation in biological samples, such as human milk, suggests that the compound can be transported across cellular membranes and distributed within tissues

Subcellular Localization

The subcellular localization of this compound has not been extensively studied. Its accumulation in biological samples indicates that the compound may localize to specific cellular compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3,5-Trimethylcyclohexanone is primarily synthesized through the selective hydrogenation of isophorone. The process involves the use of hydrogen gas and a hydrogenation catalyst, such as supported nickel or cobalt modified with carbonate or bicarbonate of alkali metal . The reaction is typically carried out under solvent-free conditions or in the presence of solvents like tetrahydrofuran to enhance selectivity .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the continuous hydrogenation of isophorone using a fixed-bed reactor. The catalyst used is often RANEY® nickel, which provides high selectivity and yield . The process is optimized to minimize the formation of by-products and ensure efficient conversion of isophorone to the desired product.

Chemical Reactions Analysis

Types of Reactions: 3,3,5-Trimethylcyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrogenation: Hydrogen gas, RANEY® nickel catalyst, solvent (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Paraformaldehyde, dimethylamine or benzylamine hydrochloride, acidic or basic conditions.

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

3,3,5-trimethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H16O/c1-7-4-8(10)6-9(2,3)5-7/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSWICCRDBKBMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(C1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044996
Record name 3,3,5-Trimethylcyclohexanone
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Molecular Weight

140.22 g/mol
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Physical Description

Liquid, Clear colorless liquid; [Acros Organics MSDS]
Record name Cyclohexanone, 3,3,5-trimethyl-
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Record name 3,3,5-Trimethylcyclohexanone
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CAS No.

873-94-9
Record name 3,3,5-Trimethylcyclohexanone
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Record name 3,3,5-Trimethylcyclohexanone
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Record name Cyclohexanone, 3,3,5-trimethyl-
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Record name 3,3,5-Trimethylcyclohexanone
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Record name 3,3,5-trimethylcyclohexan-1-one
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Record name 3,3,5-TRIMETHYLCYCLOHEXANONE
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Synthesis routes and methods I

Procedure details

Acetone (11.6 g.) in ethanol (50 c.c.) was stirred at below 0°C and 1-amino-3,3,5-trimethylcyclohexyl hydroperoxide (17.3 g.; 80% pure) added. After stirring for ca. 1 hour the solid had dissolved. To the solution was added magnesium sulphate and it was stored at 0° overnight. Filtration and distillation gave acetone and dihydroisophorone (probably containing some symmetrical amino-peroxide ##EQU20## and a product (2.2 g.), b.p. 75° - 78°/1.0 mm, had a peroxide equivalent 239.4 and gave N, 6.3% an elemental analysis.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
1-amino-3,3,5-trimethylcyclohexyl hydroperoxide
Quantity
17.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred mixture of cycloheptanone (73.2 g.) and ethanol (200 cc.), containing ammonium acetate (6.4 g.) and kept at or below 0°C was added 1-amino-3,3,5-trimethylcyclohexyl hydroperoxide (69.2 g.; 76% pure). After the solid had dissolved (5 hours) the solution was stored at 0°C overnight and the product worked up as in the previous Examples. There were obtained unreacted cycloheptanone, and dihydroisophorone, and fractions (57.5 g.) b.p. 124° - 130°/0.3 mm.Hg., peroxide equivalent 283, perchloric acid equivalent 278 shown by mass spectroscopy to contain the peroxide ##SPC30##
Quantity
73.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two
Name
1-amino-3,3,5-trimethylcyclohexyl hydroperoxide
Quantity
69.2 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Butyraldehyde (28.8 g.) in petrol (100 c.c.) was cooled to below 0° and with stirring treated with 1-amino-1-hydroperoxy-3,3,5-trimethylcyclohexane (33 g.; 93% pure). When the solid had dissolved the aqueous phase was removed and the petrol solution dried with magnesium sulphate overnight at 0°. The working up as in Example 4 gave butyraldehyde, dihydroisophorone and the same peroxide (33.0 g.) b.p. 96° - 98°/0.6 mm. as in Example 4.
Quantity
28.8 g
Type
reactant
Reaction Step One
[Compound]
Name
petrol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
1-amino-1-hydroperoxy-3,3,5-trimethylcyclohexane
Quantity
33 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a stirred mixture of cyclohexanone (19.6 g.) and ethanol (50 c.c.), kept at or below 0°C, was added 1-amino-3,3,5-trimethylcyclohexyl hydroperoxide (17.3 g., 78% pure); solution was complete in ca. 10 min. To the solution was added conc. sulphuric acid (3 drops) and magnesium sulphate and the mixture was stored at 0°C for 3 days. The solid was filtered off, the filtrate washed with water, dried and distilled, to give cyclohexanone, dihydroisophorone and a fraction (11.5 g.), b.p. 90° - 100° at 0.02 mm.Hg., peroxide equivalent 179. By mass spectroscopy the product was shown to contain the unsymmetrical peroxide ##SPC32##
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
1-amino-3,3,5-trimethylcyclohexyl hydroperoxide
Quantity
17.3 g
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Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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Reaction Step Three

Synthesis routes and methods V

Procedure details

Butyraldehyde (14.4 g.) was mixed with petrol (b.p. 40° - 60°) (50 c.c.) and to the stirred solution at <0° was added 1-amino-3,3,5-trimethylcyclohexyl hydroperoxide (17.3 g.; 89% pure). The peroxide dissolved within a few minutes. To the solution were added magnesium sulphate and concentrated sulphuric acid (6 drops) and the mixture stored at 0° overnight. The solution was filtered, the filtrate washed with water, dried and distilled to give unreacted butyraldehyde, dihydroisophorone and a product (11.1 g.), b.p. 85° - 110°/1.0mm. with a peroxide equivalent of 231, and a perchloric equivalent of 233. The elemental analysis gave C, 68.6%; H, 11.:5%; N, 6.6%. The product was identified as: ##SPC22##
Quantity
14.4 g
Type
reactant
Reaction Step One
[Compound]
Name
petrol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
1-amino-3,3,5-trimethylcyclohexyl hydroperoxide
Quantity
17.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
peroxide
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0 (± 1) mol
Type
reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,5-Trimethylcyclohexanone
Reactant of Route 2
3,3,5-Trimethylcyclohexanone
Reactant of Route 3
3,3,5-Trimethylcyclohexanone
Reactant of Route 4
3,3,5-Trimethylcyclohexanone
Reactant of Route 5
3,3,5-Trimethylcyclohexanone
Reactant of Route 6
3,3,5-Trimethylcyclohexanone
Customer
Q & A

Q1: What is the molecular formula and weight of 3,3,5-Trimethylcyclohexanone?

A1: The molecular formula of this compound is C9H16O, and its molecular weight is 140.22 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: While the provided abstracts don't offer detailed spectroscopic data, key features can be inferred. Expect strong IR absorption around 1710-1720 cm-1 due to the carbonyl (C=O) stretch. 1H NMR would show distinct signals for the methyl groups and the various ring protons.

Q3: Is this compound chiral?

A3: Yes, it has two stereocenters, making it chiral with four stereoisomers. Several studies focus on stereoselective synthesis or reactions where specific isomers are relevant. [, , ]

Q4: How is this compound typically synthesized?

A4: A common synthetic route is the selective hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one). [, , ] This reaction is often challenged by over-hydrogenation, making catalyst and condition optimization crucial.

Q5: What is the significance of the Baeyer-Villiger oxidation of this compound?

A5: This reaction, catalyzed by Baeyer-Villiger monooxygenases (BVMOs), yields branched ε-caprolactone derivatives. [, , ] These lactones are valuable building blocks for the production of polyesters with tailored properties.

Q6: Are there biocatalytic routes to synthesize this compound?

A6: Yes, microbial transformation using Glomerella cingulata can produce both cis- and trans-3,3,5-trimethylcyclohexanol from this compound, with a preference for the cis-isomer. [] This highlights the potential of biocatalysis for stereoselective synthesis.

Q7: What are some challenges in the hydrogenation of isophorone to this compound?

A7: Over-hydrogenation to 3,3,5-trimethylcyclohexanol is a major challenge. [] Researchers explore the use of Lewis acids and solvents like supercritical CO2 to enhance selectivity toward the desired ketone.

Q8: How does solvent choice impact the synthesis of this compound?

A8: Studies show that solvents significantly affect both the conversion of isophorone and the selectivity toward this compound. Tetrahydrofuran (THF) is particularly effective in enhancing selectivity. []

Q9: Can this compound be used as a starting material for other compounds?

A9: Yes, it serves as a precursor in the synthesis of optically active cyclohexanone analogs of the plant hormone abscisic acid. [] This highlights its utility in synthesizing biologically relevant molecules.

Q10: What is the role of this compound in asymmetric catalysis?

A10: It acts as a model substrate in studies exploring the mechanism of enantioselective hydrogenation using chiral modifiers like proline. [, , ] These studies provide insights into heterogeneous catalysis and enantioselective synthesis.

Q11: How does proline influence the asymmetric hydrogenation of this compound?

A11: While initially believed to be a surface modifier, research suggests proline acts through kinetic resolution in solution, preferentially reacting with one enantiomer of the hydrogenation product (this compound). [, ]

Q12: Are there alternative explanations for the role of proline in this reaction?

A12: Yes, some studies propose that proline's interaction with the Pd catalyst surface, potentially forming a chiral reactive intermediate, could be responsible for the observed enantioselectivity. [] This highlights the ongoing debate about the mechanism.

Q13: What factors might influence the stability of this compound?

A13: As a ketone, it's generally stable but can undergo reactions with strong nucleophiles or under oxidizing conditions. Storage conditions, temperature, and exposure to light or air could impact long-term stability.

Q14: What are the primary applications of this compound?

A15: It serves as a key precursor for branched lactones used in polyester synthesis [, , ], and its role in asymmetric catalysis research provides mechanistic insights valuable for developing enantioselective processes. [, , ]

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